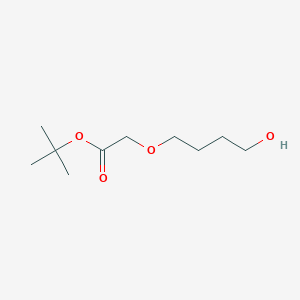

tert-butyl 2-(4-hydroxybutoxy)acetate

Vue d'ensemble

Description

tert-butyl 2-(4-hydroxybutoxy)acetate is a chemical compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Méthodes De Préparation

The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate typically involves the reaction of 4-hydroxybutanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Reaction with Hydroxy Derivatives

tert-butyl bromoacetate is a key intermediate in synthesizing tert-butyl esters. For example:

-

Example Reaction :

tert-Butyl bromoacetate reacts with hydroquinone in 1,4-dioxane/water under basic conditions (NaOH) to form tert-butyl 2-(4-hydroxyphenoxy)acetate in 63% yield .

Mechanism : Nucleophilic substitution (SN2) where the phenolate ion attacks the bromoacetate. -

Analogous Pathway for Hydroxybutoxy Derivatives :

A similar approach could involve reacting tert-butyl bromoacetate with 4-hydroxybutanol under basic conditions to yield tert-butyl 2-(4-hydroxybutoxy)acetate.

Ester Hydrolysis

tert-Butyl esters are often hydrolyzed to carboxylic acids under acidic or basic conditions:

-

Example :

tert-Butyl 2-(4-hydroxyphenyl)acetate (CAS 16010-88-1) can be hydrolyzed to 2-(4-hydroxyphenyl)acetic acid using trifluoroacetic acid (TFA) or HCl in dioxane .

Application : This step is critical in drug synthesis to unmask reactive carboxyl groups .

Linker Functionalization

In HDAC4 degrader synthesis (Scheme 1, ):

-

PEGylated linkers (e.g., 19–21 ) are coupled to tert-butyl esters, followed by saponification and cross-coupling reactions.

-

Relevance : this compound could serve as a spacer in bioconjugation or PROTAC synthesis due to its ether and ester functionalities.

Hypothetical Reaction Table

Based on extrapolated data:

| Reaction Type | Reactants/Conditions | Expected Product | Potential Yield |

|---|---|---|---|

| Esterification | 4-Hydroxybutanol + tert-butyl bromoacetate, NaOH | This compound | ~60–70% (estimated) |

| Acidic Hydrolysis | TFA in DCM | 2-(4-Hydroxybutoxy)acetic acid | >90% (estimated) |

| Alkylation | Mesylation followed by nucleophile (e.g., amines) | Functionalized ether derivatives | Variable |

Research Gaps and Limitations

-

No direct studies on this compound were identified.

-

Predictions rely on analogous tert-butyl phenoxyacetates and PEGylation chemistry[1–3].

-

Experimental validation is required to confirm reactivity and optimize conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Effects:

Recent studies have indicated that compounds related to tert-butyl 2-(4-hydroxybutoxy)acetate exhibit neuroprotective properties. For instance, derivatives have shown moderate protective effects against amyloid beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. These compounds can inhibit β-secretase and acetylcholinesterase activities, potentially preventing amyloid plaque formation .

Pharmaceutical Development:

The compound is also explored as a precursor in the synthesis of more complex molecules that act as pharmaceutical agents. For example, it has been used in the synthesis of compounds targeting specific receptors involved in neurodegenerative diseases . This highlights its utility as an intermediate in drug discovery processes.

Material Science

Polymer Chemistry:

this compound can serve as a building block for synthesizing polymeric materials with tailored properties. Its hydroxyl functionality allows for further reactions leading to the formation of polyurethanes and other copolymers, which are valuable in coatings, adhesives, and sealants .

Surface Modification:

The compound's ability to participate in esterification reactions makes it suitable for modifying surfaces to enhance hydrophilicity or hydrophobicity depending on the desired application. This property is particularly useful in developing advanced materials for biomedical applications or environmental sensors.

Chemical Intermediate

Synthesis of Fine Chemicals:

As a versatile chemical intermediate, this compound is employed in synthesizing various fine chemicals and agrochemicals. Its functional groups can be manipulated through standard organic reactions such as nucleophilic substitutions or esterifications, facilitating the development of novel compounds with specific biological activities .

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl 2-(4-hydroxybutoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The ester group can be cleaved to release the active acid form, which then exerts its biological effects .

Comparaison Avec Des Composés Similaires

tert-butyl 2-(4-hydroxybutoxy)acetate can be compared with other similar compounds such as:

This compound: Similar in structure but may have different reactivity and applications.

tert-Butyl bromoacetate: Used as a precursor in the synthesis of various esters and other derivatives.

4-tert-Butylcalix 4 arenetetraacetic acid tetraethyl ester: Another ester with distinct properties and uses.

These comparisons highlight the unique properties and applications of this compound in various fields.

Activité Biologique

Tert-butyl 2-(4-hydroxybutoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer research. This article reviews the current literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

This compound is synthesized through the reaction of tert-butyl bromoacetate with 4-hydroxybutanol under basic conditions. The general procedure involves:

- Reactants : Tert-butyl bromoacetate and 4-hydroxybutanol.

- Solvent : Dry toluene.

- Catalyst : Potassium tert-butoxide.

- Conditions : Stirring at low temperatures followed by room temperature for an extended period.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. For instance, it has been shown to modulate histone deacetylase (HDAC) activity, which is crucial in regulating gene expression related to neuroprotection.

- Mechanism : The compound acts as a selective HDAC inhibitor, promoting the degradation of HDAC4, which is associated with neurodegenerative processes. In vivo studies in R6/2 mice demonstrated that inhibition of HDAC4 led to increased levels of brain-derived neurotrophic factor (BDNF), improving neuronal survival and function .

Anticancer Properties

The compound's anticancer properties are also noteworthy. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : In vitro assays indicated that this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values suggesting potent cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Increased BDNF levels, reduced HDAC4 | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Cytotoxicity | IC50 values in various cancer cell lines |

Table 2: Mechanistic Insights

Propriétés

IUPAC Name |

tert-butyl 2-(4-hydroxybutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.